The compound 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its chemical structure includes multiple functional groups that may contribute to its biological activity. The compound is classified under the category of heterocyclic compounds, particularly pyrimidines, which are known for their diverse pharmacological properties.
The compound falls into the category of pyrimidine derivatives and is characterized by the presence of a benzo[d][1,3]dioxole moiety. It is also classified as a carboxamide, indicating the presence of a carboxamide functional group, which is often associated with biological activity.
The synthesis of this compound typically involves multi-step reactions that may include:
Technical details about specific reagents and conditions used in these reactions are crucial for replicating the synthesis in laboratory settings .
The molecular formula for this compound is , with a molecular weight of approximately 488.6 g/mol. The structure features:
The compound's structural data can be represented using various chemical notation systems such as InChI and SMILES to facilitate computational modeling and database searching:
InChI=1S/C23H28N4O6S/c1-15(2)30-20(27)24-16(3)18(29)26(25-21(24)22(28)31)19(4)32-17(5)14(6)12-13(7)11-10(9)8/h8-9,11-12H,10H2,1H3,(H,30,27)(H,25,28)(H,19,32)
This representation aids in visualizing the compound's connectivity and stereochemistry .
The compound is expected to undergo various chemical reactions typical for its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit mechanisms involving:
Data supporting these mechanisms can be derived from pharmacological studies that assess the compound's effects on target proteins or pathways .
The physical properties of this compound include:
Key chemical properties include:
Relevant data from studies on similar compounds can provide insights into these properties .
This compound has potential applications in:
Research into similar compounds has highlighted their roles in treating conditions such as cancer, infections, and metabolic disorders .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4